1-(2-Bromo-5-methoxyphenyl)ethanone
Overview
Description
1-(2-Bromo-5-methoxyphenyl)ethanone is a chemical compound that is part of a broader class of organic molecules known for their aromatic ketone functional group. While the specific compound of interest is not directly studied in the provided papers, related compounds with bromo- and methoxy-substituted phenyl rings are frequently investigated due to their interesting chemical and physical properties, as well as their potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related bromo-substituted phenyl ethanones typically involves multi-step procedures that may include bromination, acylation, and resolution of enantiomers. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally related to 1-(2-Bromo-5-methoxyphenyl)ethanone, has been achieved through a 7-step procedure starting from a bromo-chlorophenyl methanone . The key steps often involve the use of brominating agents and catalysts to introduce the bromo substituent into the aromatic ring, as seen in the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of bromo-substituted phenyl ethanones is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic and steric properties of the molecule. X-ray diffraction techniques are commonly used to determine the precise geometrical parameters of these compounds, as demonstrated in the studies of various bromo-substituted phenyl ethanones . The presence of substituents like bromine and methoxy groups can lead to variations in bond lengths and angles, affecting the overall stability and reactivity of the molecule.
Chemical Reactions Analysis
Bromo-substituted phenyl ethanones can undergo a variety of chemical reactions, leveraging the reactivity of the bromine atom and the ketone functional group. These reactions may include nucleophilic aromatic substitution, where the bromine atom is replaced by another nucleophile, or reactions involving the carbonyl group, such as condensation or reduction. The specific reactivity patterns would depend on the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted phenyl ethanones are influenced by the nature of the substituents and the molecular structure. For example, the introduction of a methoxy group can affect the molecule's polarity, solubility, and boiling point. The presence of a bromine atom can increase the molecular weight and density, as well as influence the refractive index and melting point. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are typically used to characterize these properties and confirm the structure of the synthesized compounds .
Scientific Research Applications
Pyrolysis Products Identification
1-(2-Bromo-5-methoxyphenyl)ethanone has been studied in the context of identifying pyrolysis products of new psychoactive substances. For instance, the compound was used in the investigation of the stability and potential pyrolytic degradation of bk-2C-B, leading to the identification of various pyrolysis products (Texter et al., 2018).
Synthesis of Novel Compounds
The compound has also been utilized in the synthesis of various novel compounds. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups were synthesized starting from corresponding acids, indicating the compound's utility in synthetic chemistry (Kwiecień & Szychowska, 2006).
Antimicrobial and Anti-inflammatory Activities
Some derivatives of 1-(2-Bromo-5-methoxyphenyl)ethanone have been explored for their potential antimicrobial and anti-inflammatory activities. For example, novel Schiff bases synthesized from the compound demonstrated significant antimicrobial activity, highlighting its role in pharmaceutical research (Puthran et al., 2019). Moreover, S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols synthesized from derivatives of the compound exhibited anti-inflammatory activity (Labanauskas et al., 2004).
Crystal Structure Analysis
Studies on 1-(2-Bromo-5-methoxyphenyl)ethanone also include detailed crystal structure analysis, contributing to our understanding of molecular geometry and bonding. For instance, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was investigated to reveal details about its derivative's molecular conformation (Rao et al., 2014).
Synthetic Technology Improvement
The compound has been used in the improvement of synthetic technologies. A study focused on synthesizing key intermediates like 2-bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone demonstrated the potential to improve yields and purity in chemical synthesis (Yu-feng, 2013).
properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUSWNMOPSGTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286593 | |
Record name | 1-(2-bromo-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-methoxyphenyl)ethanone | |
CAS RN |
6342-63-8 | |
Record name | 1-(2-Bromo-5-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-5-methoxyphenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6342-63-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-bromo-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(2-bromo-5-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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